Cas no 124168-45-2 (Benzothiazole,5-methyl-2-(trifluoromethyl)-)

Benzothiazole,5-methyl-2-(trifluoromethyl)- is a fluorinated benzothiazole derivative characterized by its trifluoromethyl and methyl substituents, which enhance its electronic and steric properties. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it useful in drug design. Its rigid benzothiazole core offers structural diversity for heterocyclic chemistry applications. The compound exhibits favorable reactivity in cross-coupling and functionalization reactions, enabling precise modifications for target-oriented synthesis. Suitable for research and industrial use, it is typically handled under standard laboratory conditions.
Benzothiazole,5-methyl-2-(trifluoromethyl)- structure
124168-45-2 structure
Product Name:Benzothiazole,5-methyl-2-(trifluoromethyl)-
CAS No:124168-45-2
MF:C9H6F3NS
MW:217.210851192474
CID:104771
PubChem ID:23043735
Update Time:2025-06-09

Benzothiazole,5-methyl-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,5-methyl-2-(trifluoromethyl)-
    • 5-methyl-2-(trifluoromethyl)-1,3-benzothiazole
    • Benzothiazole, 5-methyl-2-(trifluoromethyl)- (9CI)
    • 5-Methyl-2-(trifluoromethyl)benzo[d]thiazole
    • SCHEMBL10422672
    • UEXQSVDIRDGSHR-UHFFFAOYSA-N
    • 124168-45-2
    • BENZOTHIAZOLE, 5-METHYL-2-(TRIFLUOROMETHYL)-
    • DB-285928
    • Inchi: 1S/C9H6F3NS/c1-5-2-3-7-6(4-5)13-8(14-7)9(10,11)12/h2-4H,1H3
    • InChI Key: UEXQSVDIRDGSHR-UHFFFAOYSA-N
    • SMILES: S1C(C(F)(F)F)=NC2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 217.01738
  • Monoisotopic Mass: 217.01730486g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

Benzothiazole,5-methyl-2-(trifluoromethyl)- Pricemore >>

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Additional information on Benzothiazole,5-methyl-2-(trifluoromethyl)-

Benzothiazole,5-methyl-2-(trifluoromethyl)- (CAS No. 124168-45-2): A Comprehensive Overview in Modern Chemical Biology

The compound Benzothiazole,5-methyl-2-(trifluoromethyl)- (CAS No. 124168-45-2) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural and functional attributes. This heterocyclic aromatic compound, featuring a benzothiazole core with substituents at the 5th and 2nd positions, has garnered significant attention due to its potential applications in pharmaceutical research and drug development.

The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. The presence of a 5-methyl group and a 2-(trifluoromethyl) moiety further enhances its pharmacological profile, making it an attractive candidate for designing novel therapeutic agents. Recent studies have highlighted the importance of such structural features in modulating enzyme activity and receptor binding, which are critical for the development of effective drugs.

In the context of contemporary research, Benzothiazole,5-methyl-2-(trifluoromethyl)- has been explored for its potential in addressing various therapeutic challenges. One of the most compelling areas of interest is its role in anti-inflammatory and anti-cancer applications. The trifluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity to biological targets, making it a valuable component in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with remarkable accuracy. Molecular docking studies have revealed that Benzothiazole,5-methyl-2-(trifluoromethyl)- can interact with several key proteins involved in inflammatory pathways, such as COX-2 and NF-κB. These interactions suggest that the compound may have therapeutic potential in conditions like arthritis and certain types of cancer.

Furthermore, the compound's ability to cross the blood-brain barrier has opened up new avenues for treating neurological disorders. Preliminary research indicates that it may exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity. This is particularly exciting given the growing burden of neurodegenerative diseases worldwide.

The synthesis of Benzothiazole,5-methyl-2-(trifluoromethyl)- presents an interesting challenge for organic chemists due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently and cost-effectively.

In conclusion, Benzothiazole,5-methyl-2-(trifluoromethyl)- (CAS No. 124168-45-2) is a versatile molecule with significant potential in modern chemical biology. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing health challenges of our time.

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